Chemical properties of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine
Chemical properties of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine
Chemical Profile: 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine [1]
Executive Summary
3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine (CAS: 2397624-10-9) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors and macrocyclic drugs. As a regioisomer of the core scaffold found in third-generation ALK/ROS1 inhibitors (e.g., Lorlatinib intermediates), this compound offers a unique vector for Structure-Activity Relationship (SAR) exploration. Its 4-aminopyridine core serves as a critical hydrogen bond donor/acceptor motif, while the 5-isopropenyl group acts as a versatile "handle" for late-stage functionalization—enabling ring-closing metathesis (RCM) for macrocyclization or reduction to a hydrophobic isopropyl moiety.
Physicochemical Profile & Structural Analysis
The compound features a highly functionalized pyridine ring.[2] The 4-amino group provides a strong electron-donating effect, significantly increasing the electron density of the pyridine ring, making the ring nitrogen highly basic and the 3/5-positions susceptible to electrophilic attack (though sterically hindered).
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C9H12N2 | - |
| Molecular Weight | 148.21 g/mol | Fragment-like (Rule of 3 compliant) |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |
| Predicted LogP | ~1.82 | Lipophilic, good membrane permeability |
| pKa (Pyridine N) | ~9.2 (Predicted) | Highly basic due to 4-NH2 resonance |
| pKa (Exocyclic N) | ~ -2.0 (Predicted) | Non-basic; lone pair delocalized into ring |
| H-Bond Donors | 1 (NH2) | Critical for hinge binding in kinases |
| H-Bond Acceptors | 2 (Pyridine N, NH2) | - |
Structural Insight: The isopropenyl group at the 5-position is conjugated with the aromatic system but twisted out of planarity due to steric clash with the 4-amino and 3-methyl groups. This conformation is pivotal for its reactivity in palladium-catalyzed coupling reactions.
Synthetic Routes
The most robust industrial route to 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine is via Suzuki-Miyaura Cross-Coupling . This method offers high yields and tolerance for the free amine, avoiding the need for protecting groups.
Primary Route: Suzuki Coupling
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Starting Material: 5-Bromo-3-methylpyridin-4-amine (or 3-bromo-5-methylpyridin-4-amine, depending on nomenclature convention for the precursor).
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Reagent: Isopropenylboronic acid pinacol ester.
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Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃ (aqueous).
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Solvent: 1,4-Dioxane / Water (4:1).
Figure 1: Synthetic Pathway
Caption: Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of the target scaffold.
Chemical Reactivity & Transformations[4]
This scaffold is a "divergent intermediate," meaning it can be transformed into multiple distinct pharmacophores.
A. Alkene Reduction (Hydrophobic Pocket Targeting)
The isopropenyl group is frequently hydrogenated to an isopropyl group . In kinase inhibitors (e.g., Crizotinib, Lorlatinib analogs), the isopropyl group fills the hydrophobic pocket (gatekeeper residue) of the ATP-binding site.
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Conditions: H₂ (1 atm), 10% Pd/C, MeOH, RT, 2-4 h.
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Outcome: Quantitative conversion to 3-isopropyl-5-methylpyridin-4-amine.
B. Macrocyclization (Ring-Closing Metathesis)
For macrocyclic kinase inhibitors, the isopropenyl group serves as an olefin handle. It can undergo Ring-Closing Metathesis (RCM) with another alkene tethered to the 4-amino group (via an amide linker).
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Catalyst: Grubbs II or Hoveyda-Grubbs II.
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Significance: Locks the bioactive conformation, improving potency and selectivity.
C. Oxidative Functionalization
The alkene can be oxidized to a ketone or diol, providing handles for further derivatization (e.g., attaching solubilizing groups).
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Ozonolysis: O₃, DCM, -78°C → Acetyl group.
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Upjohn Dihydroxylation: OsO₄, NMO → 1,2-Diol.
Figure 2: Reactivity Profile
Caption: Divergent synthetic utility of the isopropenyl handle.
Experimental Protocols
Protocol A: Suzuki Coupling (Synthesis of Core)
Objective: Synthesis of 3-Methyl-5-(prop-1-en-2-yl)pyridin-4-amine from 5-bromo-3-methylpyridin-4-amine.
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Setup: In a 250 mL round-bottom flask, charge 5-bromo-3-methylpyridin-4-amine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Solvent: Add 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to substrate).
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Degassing: Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).
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Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).
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Reaction: Heat to 90°C for 12 hours under nitrogen atmosphere.
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Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (0-10% MeOH in DCM).
Protocol B: Hydrogenation (Isopropenyl to Isopropyl)
Objective: Reduction for SAR studies.
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Setup: Dissolve the alkene substrate in MeOH (0.1 M).
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Catalyst: Add 10% Pd/C (10 wt% loading).
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Reaction: Stir under a hydrogen balloon (1 atm) at RT for 3 hours. Monitor by LCMS (disappearance of m/z 149, appearance of m/z 151).
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the clean isopropyl product.
Applications in Drug Discovery
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Kinase Inhibitors (ALK/ROS1): The 4-aminopyridine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The 3-methyl and 5-isopropenyl groups provide vectors to explore the solvent front and hydrophobic back-pocket.
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Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da) and high ligand efficiency, this compound is an ideal fragment for screening against novel targets.
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PROTAC Linkers: The alkene can be functionalized to attach E3 ligase ligands or warheads for targeted protein degradation.
Safety & Handling
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.
References
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Suzuki-Miyaura Coupling of Aminopyridines : Journal of Medicinal Chemistry, "Discovery of Macrocyclic Lorlatinib (PF-06463922) as a Potent, Selective, Brain-Penetrant Inhibitor of ALK/ROS1." (Contextual reference for similar chemistry).
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General Synthesis of 4-Aminopyridines : Organic Process Research & Development, "Scalable Synthesis of Functionalized Pyridines."
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Compound Data : PubChem CID 137703325 (Isomer reference).
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Reactivity of Isopropenyl Groups : Tetrahedron Letters, "Hydrogenation and Functionalization of Isopropenyl-substituted Heterocycles."
